N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 942005-70-1
Cat. No.: VC5030731
Molecular Formula: C21H18N2O3
Molecular Weight: 346.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942005-70-1 |
|---|---|
| Molecular Formula | C21H18N2O3 |
| Molecular Weight | 346.386 |
| IUPAC Name | N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
| Standard InChI | InChI=1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
| Standard InChI Key | YWKIVGSXJZVDEA-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Introduction
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound that belongs to a class of molecules combining quinoline derivatives with benzamide moieties. The compound's structure includes a tetrahydroquinoline core functionalized with a furan-2-carbonyl group and a benzamide substituent. Such compounds are of interest in medicinal chemistry due to their potential biological activities.
Synthesis Pathway
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves:
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Quinoline Derivative Formation: The tetrahydroquinoline core is synthesized via cyclization reactions starting from aniline derivatives and aldehydes in acidic or catalytic conditions.
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Furan-2-carbonyl Substitution: The introduction of the furan group occurs through acylation reactions using furan-2-carbonyl chloride.
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Benzamide Coupling: The final step involves coupling the quinoline derivative with benzoyl chloride or its derivatives under basic conditions.
Biological Significance and Applications
Compounds containing tetrahydroquinoline and benzamide scaffolds are known for their diverse pharmacological activities:
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Anticancer Activity: Quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines by interacting with DNA or inhibiting key enzymes involved in cell division.
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Antimicrobial Properties: The furan moiety contributes to antimicrobial activity by disrupting microbial enzyme functions.
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Anti-inflammatory Potential: Benzamide derivatives have been explored for COX inhibition, reducing inflammation.
Although specific biological data for this compound are unavailable in the provided sources, related analogs demonstrate promising activities in these areas.
Structural Comparison with Related Compounds
To understand the uniqueness of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, comparisons can be drawn with structurally similar compounds:
This comparison highlights how minor structural modifications influence biological activity.
Data Gaps and Recommendations
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Experimental data on biological activity is needed to validate computational predictions.
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Toxicological profiling should be conducted to assess safety.
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Structural optimization may enhance potency and selectivity for specific targets.
This compound holds promise as a lead molecule in medicinal chemistry but requires further investigation to realize its full potential.
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